



# Application Notes and Protocols for Assessing Bisphenol S Leaching from Plastics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## I. Introduction

**Bisphenol S** (BPS) is a chemical compound used in the manufacturing of various plastics and resins, often as a replacement for Bisphenol A (BPA). It is commonly found in polycarbonate plastics, epoxy resins, and thermal paper products.[1] Concerns regarding the potential endocrine-disrupting properties of BPS and its leaching from consumer products into food, beverages, and the environment have necessitated robust and standardized methods for its assessment.[2]

These application notes provide detailed protocols for the extraction and quantification of BPS leached from plastic materials, as well as an overview of the cellular signaling pathways affected by BPS. The methodologies described are based on established analytical techniques and regulatory guidelines, primarily referencing European Union (EU) standards for migration testing from food contact materials.

## II. Experimental Protocols

## A. Migration Testing: Simulating BPS Leaching

Migration testing is performed to simulate the transfer of BPS from plastic materials into food or beverages. The following protocol is based on EU Regulation No 10/2011 for plastic materials and articles intended to come into contact with food.[3]



Objective: To determine the amount of BPS that leaches from a plastic sample into a food simulant under specific conditions of time and temperature.

#### Materials:

- Plastic sample of known surface area
- Food simulants (see Table 1)
- Glass migration cells or containers
- Incubator or oven capable of maintaining the test temperature ±2°C
- Analytical balance

#### Procedure:

- Sample Preparation: Cut the plastic material into test specimens of a suitable size and shape to fit the migration cells. The total surface area of the specimens should be accurately measured.
- Selection of Food Simulant: Choose the appropriate food simulant(s) based on the type of food the plastic is intended to come into contact with, as specified in Table 1.
- Migration Cell Assembly: Place the plastic specimen in the migration cell, ensuring that only
  the surface intended to come into contact with food is exposed to the simulant. The ratio of
  the surface area of the specimen to the volume of the food simulant is typically 6 dm<sup>2</sup> per 1
  kg of food simulant, unless otherwise specified.[3]
- Exposure: Fill the migration cell with the pre-heated food simulant. Seal the cell and place it in an incubator or oven at the selected test temperature for the specified duration (see Table 2 for standard test conditions).
- Sample Collection: After the exposure time has elapsed, remove the migration cell from the incubator and allow it to cool to room temperature. The food simulant, now containing any leached BPS, is collected for analysis.

Table 1: Food Simulants for BPS Migration Testing (as per EU Regulation No 10/2011)



Food Simulant	Composition	Type of Food Simulated
Simulant A	10% ethanol (v/v) in aqueous solution	Aqueous foods with a pH > 4.5
Simulant B	3% acetic acid (w/v) in aqueous solution	Acidic foods with a pH ≤ 4.5
Simulant C	20% ethanol (v/v) in aqueous solution	Alcoholic foods with an alcohol content of up to 20%
Simulant D1	50% ethanol (v/v) in aqueous solution	Oil-in-water emulsions (e.g., milk, cream)
Simulant D2	Vegetable oil (e.g., olive oil)	Fatty foods
Simulant E	Poly(2,6-diphenyl-p-phenylene oxide), Tenax®	Dry foods

Table 2: Standard Conditions for Migration Testing



Test Condition	Contact Time	Contact Temperature	Intended Food Contact Application
OM1	10 days	20 °C	Long-term storage at room temperature or below
OM2	10 days	40 °C	Long-term storage at room temperature including hot-fill
OM3	2 hours	70 °C	Hot-fill and short-term heating
OM4	1 hour	100 °C or reflux	High-temperature applications
OM5	2 hours	100 °C or reflux	High-temperature applications with fatty foods
ОМ6	1 hour	121 °C	High-temperature, short-duration applications (e.g., sterilization)

## **B. Analytical Quantification of Bisphenol S**

The following protocols describe the most common and reliable methods for the quantitative analysis of BPS in the collected food simulants.

LC-MS/MS is a highly sensitive and selective method for the determination of BPS.[4][5]

#### Instrumentation:

• High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system



 Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

#### Materials:

- LC-MS grade solvents (e.g., acetonitrile, methanol, water)
- Formic acid or ammonium formate (for mobile phase modification)
- BPS analytical standard
- Isotopically labeled BPS internal standard (e.g., BPS-d8)
- Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample clean-up and concentration

Sample Preparation (Solid Phase Extraction - SPE):

- Conditioning: Condition the SPE cartridge by passing methanol followed by water through it.
- Loading: Load the food simulant sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with water or a low percentage of organic solvent in water to remove interferences.
- Elution: Elute the retained BPS from the cartridge using a small volume of an organic solvent like methanol or acetonitrile.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

#### LC-MS/MS Parameters:

- Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 μm particle size) is commonly used.[4]
- Mobile Phase: A gradient elution is typically employed with a mobile phase consisting of
  water and an organic solvent (methanol or acetonitrile), often with a small amount of formic
  acid or ammonium formate to improve ionization.



- Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
- Injection Volume: 5-20 μL.
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for BPS and its internal standard are monitored.

Table 3: Example LC-MS/MS Parameters for BPS Analysis

Parameter	Value
Column	C18, 100 x 2.1 mm, 2.6 µm
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Flow Rate	0.3 mL/min
Gradient	0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-7 min (90-10% B), 7-8 min (10% B)
Ionization Mode	ESI Negative
MRM Transition (BPS)	m/z 249 -> 108 (quantifier), m/z 249 -> 155 (qualifier)
MRM Transition (BPS-d8)	m/z 257 -> 112

GC-MS is another powerful technique for BPS analysis, which often requires a derivatization step to increase the volatility and thermal stability of BPS.[6][7]

#### Instrumentation:

- Gas chromatograph with a mass selective detector (MSD)
- Autosampler

#### Materials:



- GC-grade solvents (e.g., acetone, hexane)
- Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- · BPS analytical standard
- Solid Phase Microextraction (SPME) fibers (e.g., polyacrylate) for extraction and preconcentration

#### Sample Preparation (SPME and Derivatization):

- Extraction: Immerse the SPME fiber into the food simulant sample. The extraction can be
  performed at room temperature or with gentle heating and agitation for a defined period
  (e.g., 30-60 minutes).
- Derivatization: After extraction, expose the SPME fiber to the headspace of a vial containing the derivatization agent (BSTFA with TMCS) at an elevated temperature (e.g., 60-80°C) for a short period (e.g., 15-30 minutes).[7] This converts the hydroxyl groups of BPS into more volatile trimethylsilyl (TMS) ethers.
- Desorption: Insert the SPME fiber directly into the hot GC inlet where the derivatized BPS is thermally desorbed onto the analytical column.

#### GC-MS Parameters:

- Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 μm film thickness) is typically used.
- Carrier Gas: Helium at a constant flow rate.
- Inlet Temperature: 250-280°C.
- Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 100°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Ionization Mode: Electron Ionization (EI) at 70 eV.



• Detection Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized BPS.

Table 4: Example GC-MS Parameters for BPS-TMS Derivative Analysis

Parameter	Value
Column	DB-5ms, 30 m x 0.25 mm, 0.25 μm
Carrier Gas	Helium, 1 mL/min
Inlet Temperature	270 °C
Oven Program	100 °C (1 min), then 10 °C/min to 280 °C (hold 5 min)
Ionization Mode	EI, 70 eV
SIM lons (m/z)	357 (quantifier), 372 (qualifier)

## **III. Data Presentation**

The following tables summarize quantitative data on BPS leaching from various plastic types into different food simulants as reported in the literature.

Table 5: Leaching of Bisphenol S from Polycarbonate (PC) Plastics



Food Simulant	Contact Time	Contact Temperature (°C)	BPS Concentration (µg/L)	Reference
Water	24 hours	Room Temperature	~0.15	[8]
Water	30 days	Room Temperature	2.16 - 2.45	[9]
Water	30 days	Sunlight Exposure	6.83 - 11.27	[9]
Water	2 weeks	Room Temperature	Not detected - 139 μg/g plastic	[10]

Table 6: Leaching of Bisphenol S from Polyethylene Terephthalate (PET) Plastics

Food Simulant	Contact Time	Contact Temperature (°C)	BPS Concentration (µg/L)	Reference
Water	Not specified	Not specified	Below LOQ (0.10-0.25 μg/L)	[11]
3% Acetic Acid	365 days	25 °C	Compliant with 1 μg/kg limit at 297 mg/kg in PET	[12]
10% Ethanol	365 days	25 °C	Compliant with 1 μg/kg limit at 255 mg/kg in PET	[12]
20% Ethanol	365 days	25 °C	Compliant with 1 μg/kg limit at 192 mg/kg in PET	[12]

Table 7: Leaching of **Bisphenol S** from Epoxy Resins



Food Simulant	Contact Time	Contact Temperature (°C)	BPS Concentration (ng/L)	Reference
Water (in the absence of disinfectant)	6 months	Not specified	Low, but increasing trend in one resin type	[13]
Canned food supernatant	Not specified	Not specified	Up to 175,000 ng/L (175 μg/L)	[1]
Water from distribution networks	Monitoring period	Ambient	Below LOQ (15 ng/L) to 792 ng/L	[14]

# IV. Visualization of Experimental Workflow and Signaling Pathways

## A. Experimental Workflow for BPS Leaching Analysis



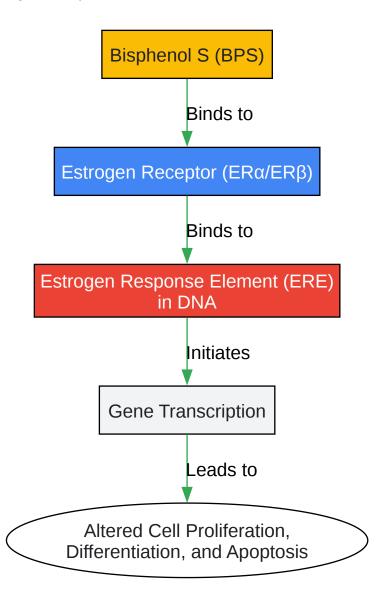
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Caption: Workflow for assessing BPS leaching from plastics.

## **B. Signaling Pathways Affected by Bisphenol S**



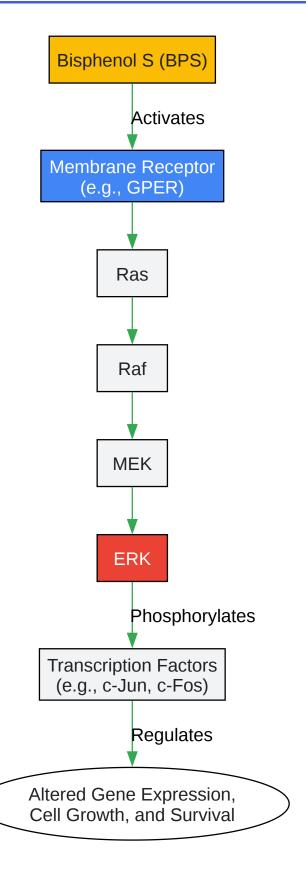
BPS has been shown to interfere with several key cellular signaling pathways, primarily through its interaction with estrogen receptors and induction of oxidative stress.



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Caption: BPS interaction with the estrogen receptor signaling pathway.

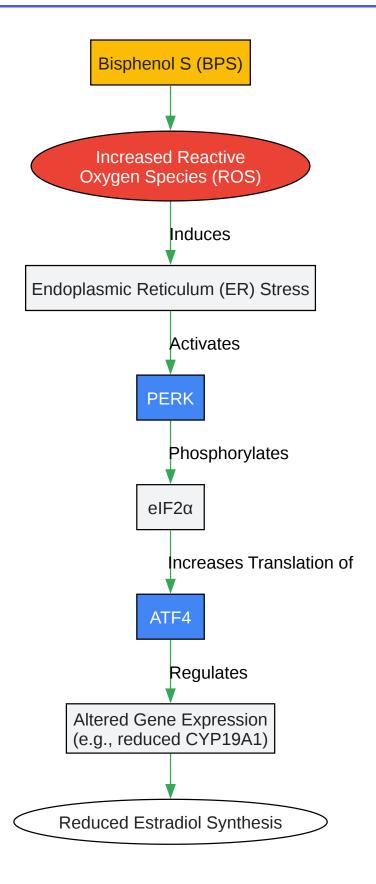




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Caption: Activation of the MAPK/ERK pathway by BPS.





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Caption: BPS-induced ROS-mediated ER stress signaling.



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- To cite this document: BenchChem. [Application Notes and Protocols for Assessing Bisphenol S Leaching from Plastics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116728#methods-for-assessing-bisphenol-s-leaching-from-plastics]

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